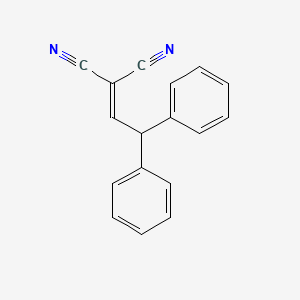
Malononitrile, (2,2-diphenylethylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malononitrile, (2,2-diphenylethylidene)-, also known as 2-(2,2-diphenylethylidene)malononitrile, is an organic compound with the molecular formula C17H12N2. It is a derivative of malononitrile, characterized by the presence of two phenyl groups attached to the ethylidene moiety. This compound is a valuable building block in organic synthesis due to its unique reactivity and structural features .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Malononitrile, (2,2-diphenylethylidene)-, can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of benzaldehyde with malononitrile in the presence of a base catalyst such as piperidine or pyridine. The reaction typically occurs at room temperature with constant stirring . Another method involves the use of hydrotalcite catalysts, which have shown high activity and selectivity in the condensation reaction .
Industrial Production Methods
Industrial production of malononitrile, (2,2-diphenylethylidene)-, often employs eco-friendly processes. One such method involves the use of water as a solvent and piperidine as a catalyst, ensuring minimal environmental impact . The reaction is carried out at controlled temperatures to maintain the stability of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Malononitrile, (2,2-diphenylethylidene)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions, where one of the cyano groups is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, potassium cyanide for cyanation, and elemental sulfur for the Gewald reaction . The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include brominated derivatives, tricyanomethane salts, and various heterocyclic compounds such as 2-amino-1,1,3-tricyano-2-propene .
Wissenschaftliche Forschungsanwendungen
Malononitrile, (2,2-diphenylethylidene)-, has extensive applications in scientific research:
Wirkmechanismus
The mechanism of action of malononitrile, (2,2-diphenylethylidene)-, involves its ability to act as a nucleophile and an electrophile. The compound can undergo nucleophilic addition reactions due to the presence of the cyano groups, which are strong electron-withdrawing groups. This enhances the reactivity of the ethylidene moiety, allowing it to participate in various condensation and cycloaddition reactions . The molecular targets and pathways involved include interactions with aldehydes and ketones, leading to the formation of ylidene malononitriles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylidenemalononitrile: Similar in structure but with a benzylidene group instead of the diphenylethylidene group.
2,2-Diphenylethylidenemalononitrile: A closely related compound with similar reactivity and applications.
Uniqueness
Malononitrile, (2,2-diphenylethylidene)-, is unique due to its enhanced stability and reactivity compared to other malononitrile derivatives. The presence of two phenyl groups provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .
Eigenschaften
CAS-Nummer |
72227-96-4 |
|---|---|
Molekularformel |
C17H12N2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
2-(2,2-diphenylethylidene)propanedinitrile |
InChI |
InChI=1S/C17H12N2/c18-12-14(13-19)11-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-11,17H |
InChI-Schlüssel |
AJWQSBAALRXGHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C=C(C#N)C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


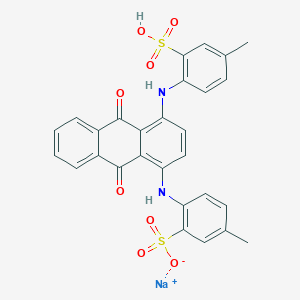
![7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14457816.png)

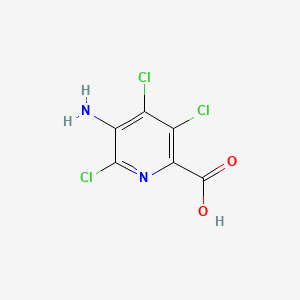
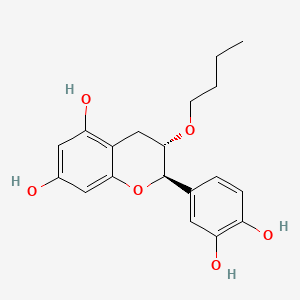

![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)
![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)
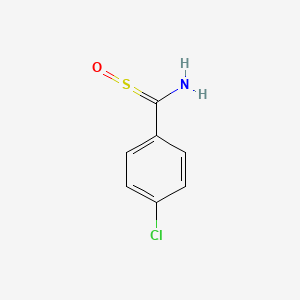
![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
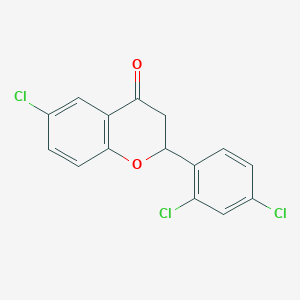
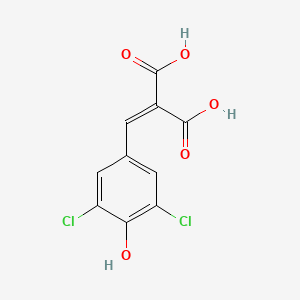
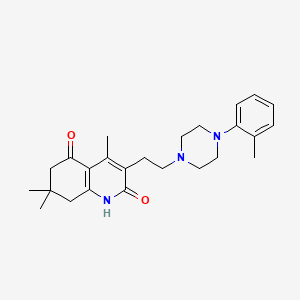
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
